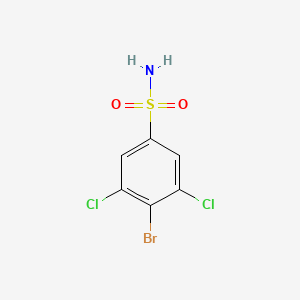
2-(4-Ethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Ethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C18H21NO2S and its molecular weight is 315.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte, related to the compound , has been synthesized for use as an electron transport layer in polymer solar cells. This application utilizes the electron-deficient nature of the diketopyrrolopyrrole (DPP) backbone, which enhances conductivity and electron mobility, thus improving the power conversion efficiency of these devices (Hu et al., 2015).
Conducting Polymers
Research has explored the synthesis of conducting polymers based on similar compounds, highlighting the effects of substituents on their properties. These studies are critical in the development of materials with tailored electrical conductivity and thermal stability, with potential applications in electronics and materials science (Pandule et al., 2014).
Electrochromic Devices
Dithienylpyrroles-based electrochromic polymers, closely related to the target compound, have been synthesized and applied in high-contrast electrochromic devices. These materials exhibit significant changes in color and transparency when electrically stimulated, making them suitable for applications in smart windows and display technologies (Su et al., 2017).
Green Chemistry
The compound's derivatives have been synthesized using eco-friendly methods, emphasizing the role of green chemistry in the development of new materials. These syntheses, conducted in water and using surfactants, represent an environmentally benign approach to chemical manufacturing (Kumar et al., 2017).
Antioxidant Activity
A derivative of the compound has been evaluated for its antioxidant activity. The study provides insights into the potential of these compounds as radical scavengers, suggesting their use in pharmacology and as dietary supplements (Nguyen et al., 2022).
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-(3-thiophen-3-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-2-21-17-5-3-14(4-6-17)11-18(20)19-9-7-15(12-19)16-8-10-22-13-16/h3-6,8,10,13,15H,2,7,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIYCAGQDRIMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC(C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2471609.png)
![3-(3-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2471610.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2471611.png)







